molecular formula C27H21NO3 B2639285 N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide CAS No. 313550-06-0

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide

Cat. No.: B2639285
CAS No.: 313550-06-0
M. Wt: 407.469
InChI Key: ZCCRWVBVOUALMK-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide is a complex organic compound with a molecular formula of C22H19NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide typically involves the reaction of 2-benzoyl-4-methylphenylamine with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
  • N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)acetamide
  • N-(2-benzoyl-4-methylphenyl)-2-(3-methylbenzamido)benzamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its phenoxybenzamide moiety, in particular, contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO3/c1-19-15-16-25(24(17-19)26(29)20-9-4-2-5-10-20)28-27(30)21-11-8-14-23(18-21)31-22-12-6-3-7-13-22/h2-18H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCRWVBVOUALMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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